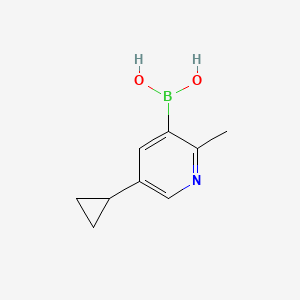(5-cyclopropyl-2-methylpyridin-3-yl)boronic acid
CAS No.: 2225174-32-1
Cat. No.: VC5538692
Molecular Formula: C9H12BNO2
Molecular Weight: 177.01
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2225174-32-1 |
|---|---|
| Molecular Formula | C9H12BNO2 |
| Molecular Weight | 177.01 |
| IUPAC Name | (5-cyclopropyl-2-methylpyridin-3-yl)boronic acid |
| Standard InChI | InChI=1S/C9H12BNO2/c1-6-9(10(12)13)4-8(5-11-6)7-2-3-7/h4-5,7,12-13H,2-3H2,1H3 |
| Standard InChI Key | IHKBGRUYHWHVDG-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=CN=C1C)C2CC2)(O)O |
Introduction
Structural Characteristics and Nomenclature
(5-Cyclopropyl-2-methylpyridin-3-yl)boronic acid (IUPAC name: 5-cyclopropyl-2-methylpyridine-3-boronic acid) features a pyridine ring substituted with a cyclopropyl group at position 5, a methyl group at position 2, and a boronic acid (-B(OH)₂) moiety at position 3 . Its molecular formula is C₁₀H₁₂BNO₂, with a molecular weight of 193.03 g/mol. The cyclopropyl group introduces steric hindrance and electronic effects that influence reactivity, while the boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions .
Key Structural Features:
-
Pyridine Core: A six-membered aromatic ring with one nitrogen atom.
-
Substituents:
-
2-Methyl Group: Enhances lipophilicity and modulates electronic density.
-
5-Cyclopropyl Group: A strained three-membered hydrocarbon ring that stabilizes transition states in coupling reactions.
-
3-Boronic Acid: A reactive handle for forming carbon-carbon bonds.
-
Synthesis and Preparation
The synthesis of (5-cyclopropyl-2-methylpyridin-3-yl)boronic acid typically involves multi-step routes leveraging palladium- or copper-catalyzed cross-coupling reactions.
Boronic Acid Installation
The boronic acid group is introduced via:
-
Lithiation-Borylation: Direct functionalization of pyridine derivatives using n-BuLi and trimethylborate.
-
Miyaura Borylation: Palladium-catalyzed borylation of halogenated precursors (e.g., 5-cyclopropyl-2-methyl-3-bromopyridine) .
Example Synthesis Route:
-
3-Bromo-5-cyclopropyl-2-methylpyridine is reacted with bis(pinacolato)diboron in the presence of PdCl₂(dppf) and KOAc in DMF at 90°C .
-
The resulting pinacol ester is hydrolyzed to the boronic acid using acidic conditions .
Physical and Chemical Properties
Data for closely related analogues provide insights into its expected behavior:
The boronic acid’s acidity (pKa ~8–10) facilitates its deprotonation under basic conditions, enabling nucleophilic reactivity in cross-couplings .
Applications in Drug Discovery
Metalloproteinase Inhibition
Boronic acids are key intermediates in synthesizing hydantoin-based metalloproteinase inhibitors. A patent (US7655664B2) highlights derivatives where boronic acids serve as precursors to sulfonamide inhibitors targeting enzymes like TNF-α converting enzyme (TACE) . For example:
-
Stepwise Synthesis:
Antibacterial Agents
Pyridine boronic acids are precursors to 3-alkoxy-pyrazoles, which exhibit potent antibacterial activity. A study in the Journal of Medicinal Chemistry (2015) describes analogues with MIC₅₀ values as low as 5 µM against Staphylococcus aureus . The cyclopropyl group enhances membrane permeability, while the boronic acid enables modular derivatization .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume